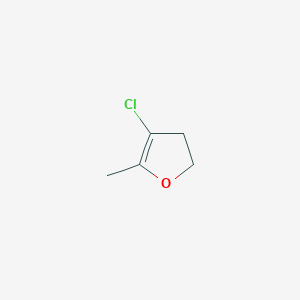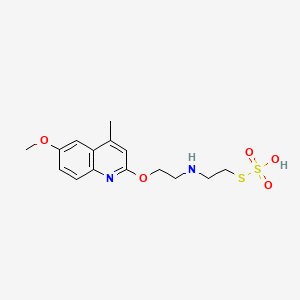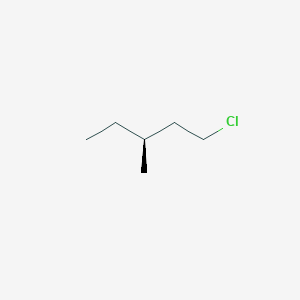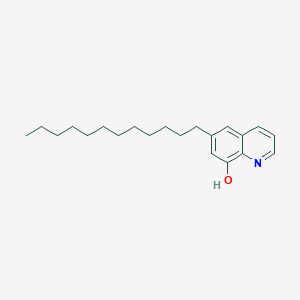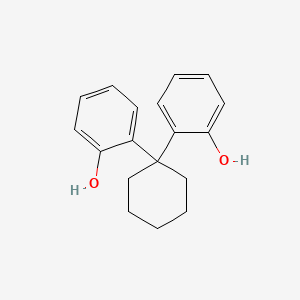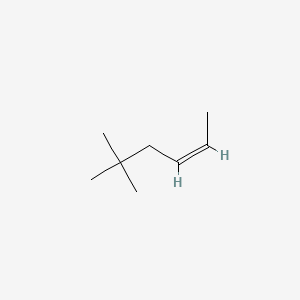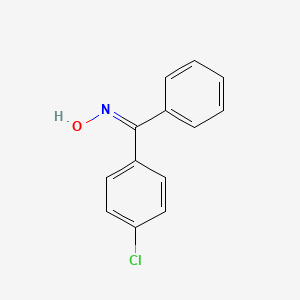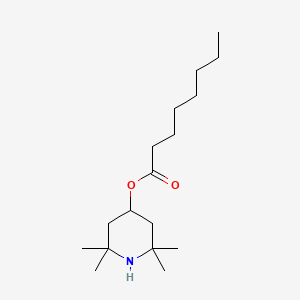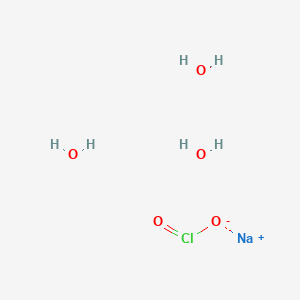
Decyl(triphenyl)phosphanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl(triphenyl)phosphanium iodide is an organophosphorus compound with the chemical formula C30H40PI. It is a lipophilic quaternary phosphonium salt, which means it has a positively charged phosphorus atom bonded to four organic groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decyl(triphenyl)phosphanium iodide can be synthesized through the quaternization reaction of triphenylphosphine with decyl iodide. The reaction typically involves mixing triphenylphosphine with decyl iodide in an appropriate solvent, such as acetonitrile or ethanol, and heating the mixture to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Decyl(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other anions, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halide exchange reactions can be carried out using silver salts or other halide sources.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine and decylphosphine.
Substitution: Decyl(triphenyl)phosphanium chloride or bromide.
Aplicaciones Científicas De Investigación
Decyl(triphenyl)phosphanium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Industry: The compound is utilized in the development of ionic liquids and electrolytes for batteries and other electrochemical devices
Mecanismo De Acción
Decyl(triphenyl)phosphanium iodide exerts its effects primarily through its interaction with the mitochondrial membrane. The lipophilic nature of the compound allows it to insert into the inner mitochondrial membrane, where it accumulates in the mitochondrial matrix. This accumulation can lead to increased membrane permeability and mitochondrial swelling . The compound’s ability to target mitochondria makes it useful in studying mitochondrial function and developing mitochondrial-targeted therapies .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A related compound that also forms phosphonium salts and is widely used in organic synthesis.
Tetraphenylphosphonium chloride: Another quaternary phosphonium salt with similar properties and applications.
Trihexyl(tetradecyl)phosphonium chloride: A phosphonium-based ionic liquid used in various chemical processes.
Uniqueness
Decyl(triphenyl)phosphanium iodide is unique due to its specific structure, which combines the lipophilic decyl group with the triphenylphosphine moiety. This combination enhances its ability to target and accumulate in mitochondria, making it particularly valuable for mitochondrial research and drug development .
Propiedades
Número CAS |
51034-56-1 |
|---|---|
Fórmula molecular |
C28H36IP |
Peso molecular |
530.5 g/mol |
Nombre IUPAC |
decyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C28H36P.HI/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28;/h9-17,19-24H,2-8,18,25H2,1H3;1H/q+1;/p-1 |
Clave InChI |
VGBHJWFEBLBTHG-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)
![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)

